molecular formula C14H13N3O2S2 B2926420 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 945474-93-1

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2926420
CAS No.: 945474-93-1
M. Wt: 319.4
InChI Key: HTABLJBBXONLOZ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a benzothiazole-urea hybrid compound featuring a methoxy group at the 4-position of the benzothiazole ring and a thiophen-2-ylmethyl substituent on the urea moiety. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including enzyme inhibition, antimicrobial, and antiviral activities .

Properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABLJBBXONLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

  • Formation of 4-Methoxybenzo[d]thiazol-2-ylamine: This is achieved by reacting 4-methoxybenzothiazole with an appropriate amine source under controlled conditions.

  • Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced through a urea formation reaction, where the amine group reacts with thiophen-2-ylmethyl isocyanate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amine derivatives and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares core structural features with benzothiazolyl ureas but differs in substituent patterns. Key comparisons include:

Compound Benzothiazole Substituent Urea Substituent Melting Point (°C) Key Functional Groups Reference
Target 4-Methoxy Thiophen-2-ylmethyl Not reported Methoxy, thiophene
4ba (Ev1) 6-Methoxy, 3-Cl, 4-OH-phenyl 6-Methoxybenzothiazole 281–283 Chloro, hydroxy
6r (Ev3) 6-Chloro Quinoline-hexyl 239–241 Chloro, quinoline
BPU (Ev10) 6-Ethoxy 3-Methoxyphenyl Not reported Ethoxy, methoxyphenyl
11a (Ev5) Thiazole-piperazine 3-Fluorophenyl Not reported Fluorophenyl, hydrazinyl
  • Methoxy Position : The target compound’s 4-methoxy group differs from 6-methoxy in 4ba (), which may alter electronic distribution and steric interactions in enzyme binding .
  • Thiophene vs.

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse literature sources.

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 334.47 g/mol
  • CAS Number : 895004-63-4

Anticancer Activity

Research indicates that compounds containing the urea moiety, such as this compound, exhibit significant anticancer properties. For example, derivatives of benzothiazole and thiourea have shown selective cytotoxicity against various cancer cell lines. In one study, similar compounds demonstrated GI50 values ranging from 1.7 to 28.7 μM against different types of cancer cells, including prostate and ovarian cancers .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has highlighted the efficacy of thioether and urea derivatives in inhibiting bacterial growth. For instance, minimal inhibitory concentrations (MIC) were reported at 50 μg/mL for various tested organisms, indicating strong antibacterial and antifungal activities .

Anti-inflammatory Effects

The anti-inflammatory potential of urea derivatives has been documented, with some studies suggesting that they can inhibit inflammatory pathways effectively. This property is particularly valuable in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target enzymes or receptors due to the presence of NH groups in the urea structure. This interaction can modulate various biological pathways, leading to its anticancer and antimicrobial effects .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of thioether-containing ureas against human cancer cell lines. The compound was found to have an IC50 value of approximately 16.23 μM against U937 cells, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds, revealing that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its enhanced bioactivity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerGI50 values between 1.7 - 28.7 μM
AntimicrobialMIC at 50 μg/mL for various organisms
Anti-inflammatoryInhibition of inflammatory pathways

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